molecular formula C24H30N2O B14513107 (-)-17-(p-Aminophenethyl)morphinan-3-ol CAS No. 63307-29-9

(-)-17-(p-Aminophenethyl)morphinan-3-ol

Cat. No.: B14513107
CAS No.: 63307-29-9
M. Wt: 362.5 g/mol
InChI Key: ZRCMOECJOLTRBV-QPTUXGOLSA-N
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Description

(-)-17-(p-Aminophenethyl)morphinan-3-ol is a synthetic morphinan derivative characterized by a p-aminophenethyl substituent at the 17-position and a hydroxyl group at the 3-position of the morphinan core. Morphinans are a class of compounds structurally related to morphine, with modifications to the nitrogen substituent and aromatic rings influencing their opioid receptor binding affinities and pharmacological profiles .

Properties

CAS No.

63307-29-9

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

IUPAC Name

(1R,9R,10R)-17-[2-(4-aminophenyl)ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C24H30N2O/c25-19-7-4-17(5-8-19)10-13-26-14-12-24-11-2-1-3-21(24)23(26)15-18-6-9-20(27)16-22(18)24/h4-9,16,21,23,27H,1-3,10-15,25H2/t21-,23+,24+/m0/s1

InChI Key

ZRCMOECJOLTRBV-QPTUXGOLSA-N

Isomeric SMILES

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=C(C=C5)N

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=C(C=C5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-17-(p-Aminophenethyl)morphinan-3-ol typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:

    Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.

    Introduction of the p-Aminophenethyl Group: This step involves the attachment of the p-aminophenethyl group to the morphinan backbone through a series of reactions, such as nucleophilic substitution or reductive amination.

    Final Modifications: This step includes any additional modifications required to obtain the final product, such as purification and crystallization.

Industrial Production Methods

Industrial production of (-)-17-(p-Aminophenethyl)morphinan-3-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(-)-17-(p-Aminophenethyl)morphinan-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(-)-17-(p-Aminophenethyl)morphinan-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological systems, particularly its binding to receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as pain relief and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (-)-17-(p-Aminophenethyl)morphinan-3-ol involves its interaction with specific molecular targets, such as opioid receptors. Upon binding to these receptors, the compound can modulate the activity of various signaling pathways, leading to its pharmacological effects. The exact pathways and targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Morphinan Derivatives

17-Substituted Morphinans: Substituent Effects

Key structural analogs differ in the substituent at the 17-position, which critically impacts opioid receptor interactions:

Compound Name 17-Substituent Molecular Formula Key Pharmacological Notes References
(-)-17-(p-Aminophenethyl)morphinan-3-ol p-Aminophenethyl C₂₄H₃₀N₂O₂ Hypothesized mixed opioid activity; no direct binding data
Butorphan (17-(cyclobutylmethyl)) Cyclobutylmethyl C₂₁H₂₉NO κ-opioid agonist; used as an analgesic
Levorphanol (17-methyl) Methyl C₁₇H₂₃NO µ-opioid agonist; potent analgesic
Levallorphan (17-allyl) Allyl C₁₉H₂₅NO µ-opioid antagonist; used to reverse opioid overdose
Cyclorphan (17-cyclopropylmethyl) Cyclopropylmethyl C₂₁H₂₇NO Mixed µ-agonist/κ-antagonist activity
  • Receptor Selectivity: Levorphanol’s methyl group enhances µ-opioid affinity, whereas butorphan’s cyclobutylmethyl group favors κ-receptors . The p-aminophenethyl group in the target compound may introduce steric or electronic effects altering receptor engagement.

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